Ethyl 2-(3-methylbenzyl)-3-oxobutanoate
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Overview
Description
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is a compound that can be synthesized through various chemical reactions, including the Knoevenagel condensation reaction. This compound is related to a family of ethyl 3-oxobutanoates, which are versatile intermediates in organic synthesis, used to create a wide array of chemical structures, including heterocycles and other functionalized molecules .
Synthesis Analysis
The synthesis of related compounds to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate often involves the Knoevenagel condensation reaction, which is a method used to form carbon-carbon double bonds. This reaction typically uses aldehydes or ketones with active methylene compounds in the presence of a base. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate have been synthesized using this method with the respective substituted benzaldehydes and ethyl acetoacetate . Additionally, ethyl 3-{2-[(3-methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate was prepared via reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by spectral studies and X-ray diffraction. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and its derivatives crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . The molecular structure is crucial for understanding the reactivity and potential applications of these compounds in various fields, including pharmaceuticals and materials science.
Chemical Reactions Analysis
Ethyl 3-oxobutanoates can undergo various chemical reactions. For instance, ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate is used to synthesize trifluoromethyl heterocycles through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions . Moreover, ethyl 2-[alkyl(benzyl)sulfanylmethyl]-3-oxobutanoates can be obtained through three-component condensation and can further react with hydrazine hydrate to yield pyrazol-3-ones . These reactions demonstrate the versatility and reactivity of ethyl 3-oxobutanoate derivatives in synthesizing a diverse range of compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(3-methylbenzyl)-3-oxobutanoate and its derivatives are influenced by their molecular structure. The presence of substituents on the benzylidene moiety can affect the compound's antimicrobial and antioxidant activities, as seen in the synthesized derivatives . The crystalline structure and conformation around the double bond also play a role in the compound's reactivity and interactions with other molecules. For example, the [2+2]photocycloaddition of a related compound in a crystalline state is influenced by weak intermolecular interactions, such as CH/π interactions .
Scientific Research Applications
Synthesis and Molecular Structure
Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound structurally similar to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, has been synthesized through Knoevenagel condensation reactions. This process involves catalytic amounts of piperidine and trifluoroacetic acid. The molecular structure of the synthesized compound is characterized by NMR, Mass spectra, and X-ray diffraction studies, revealing its crystallization in the triclinic p-1 space group (Kariyappa et al., 2016).
Chemical Synthesis Variability
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a variant of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, serves as a versatile intermediate for synthesizing various trifluoromethyl heterocycles. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, enabling the creation of diverse trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines (Honey et al., 2012).
Antimicrobial Activities
Compounds similar to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, like Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, have been synthesized and evaluated for their antimicrobial activities. These compounds, developed through Knoevenagel condensation reactions, have been assessed for their antifungal and antimicrobial susceptibilities, demonstrating significant biological activity (Kumar et al., 2016).
Biocatalytic Reductions
Ethyl 2-methyl 3-oxobutanoate, closely related to Ethyl 2-(3-methylbenzyl)-3-oxobutanoate, has been subjected to asymmetric reductions by fungi, leading to the creation of corresponding alcohols with significant enantiomeric excess. This research highlights the potential of biocatalysis in creating stereochemically complex molecules (Iwamoto et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWHJPXZMGDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902151 |
Source
|
Record name | NoName_1368 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00902151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-methylbenzyl)-3-oxobutanoate |
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